[(4S)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]-(1-phenyltriazol-4-yl)methanone
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Overview
Description
[(4S)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]-(1-phenyltriazol-4-yl)methanone is a complex organic compound that features a piperidine ring, a triazole ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4S)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]-(1-phenyltriazol-4-yl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.
Introduction of the Hydroxy Group: The hydroxy group at the 4-position can be introduced via a hydroxylation reaction using appropriate oxidizing agents.
Attachment of the Triazole Ring:
Coupling with the Phenyl Group: The final step involves coupling the triazole ring with a phenyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
[(4S)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]-(1-phenyltriazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ketone group can be reduced back to a hydroxy group using reducing agents like sodium borohydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and Acetic acid.
Reduction: Sodium borohydride, Lithium aluminum hydride.
Substitution: Nitric acid for nitration, Halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
[(4S)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]-(1-phenyltriazol-4-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of [(4S)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]-(1-phenyltriazol-4-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The triazole ring is known to interact with metal ions, which could play a role in its biological activity. Additionally, the phenyl group may facilitate interactions with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
[(4S)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]-(1-phenyltriazol-4-yl)methanone: can be compared with other piperidine and triazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties. The presence of both a hydroxy group and a triazole ring allows for diverse reactivity and potential interactions with biological targets.
Properties
IUPAC Name |
[(4S)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]-(1-phenyltriazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-16(2)12-20(10-9-17(16,3)23)15(22)14-11-21(19-18-14)13-7-5-4-6-8-13/h4-8,11,23H,9-10,12H2,1-3H3/t17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXAGFCDQCTFTM-KRWDZBQOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC1(C)O)C(=O)C2=CN(N=N2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCN(CC1(C)C)C(=O)C2=CN(N=N2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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